molecular formula C16H13N3O4S B2737489 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 912759-90-1

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No. B2737489
CAS RN: 912759-90-1
M. Wt: 343.36
InChI Key: MQPBFHCCDSMBIA-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, also known as MNBA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MNBA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

Synthesis and Biological Activity

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide and its derivatives have been synthesized and investigated for their potential in various scientific research areas. One notable application is in the development of novel antimicrobial agents. For instance, methoxy substituted benzothiazole derivatives have demonstrated significant antibacterial activity against Pseudomonas aeruginosa, showcasing their importance in combating resistant microbial strains (Gupta, 2018).

Optical, Thermal, and Biological Properties

The compound has also been explored for its optical, thermal, and biological properties. Research into heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, a closely related derivative, has revealed promising attributes such as good antibacterial and antifungal activities, thermal stability, and potential for nonlinear optical applications due to its second harmonic generation (SHG) efficiency, which is significantly higher than that of potassium dihydrogen phosphate (Prabukanthan et al., 2020).

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-9-3-8-12(23-2)13-14(9)24-16(17-13)18-15(20)10-4-6-11(7-5-10)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPBFHCCDSMBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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